7-epi-Docetaxel is a taxane derivative, specifically an epimer of the chemotherapeutic drug Docetaxel. [] It is classified as an impurity of Docetaxel, arising from the epimerization of the 7-hydroxyl group during the manufacturing or storage of Docetaxel formulations. [, , ] This epimerization significantly impacts the stability and efficacy of Docetaxel, making 7-epi-Docetaxel an important subject in pharmaceutical research. [, ]
7-Epi-Docetaxel is a taxane derivative and an epimer of docetaxel, which is a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast and lung cancer. The compound is characterized by the presence of an epimerized hydroxyl group at the C-7 position of the baccatin III core structure. This modification can influence its pharmacological properties and stability, making it a subject of interest in pharmaceutical research.
7-Epi-Docetaxel is derived from docetaxel, which itself is synthesized from 10-deacetylbaccatin III, a compound extracted from the needles of the Taxus baccata tree. The synthesis of 7-Epi-Docetaxel typically involves chemical modifications that control the epimerization process, particularly under conditions that favor the formation of this specific epimer.
7-Epi-Docetaxel falls under the classification of taxanes, a group of diterpenoid compounds known for their ability to inhibit cell division by stabilizing microtubules. This classification places it among other significant compounds like paclitaxel and cabazitaxel.
The synthesis of 7-Epi-Docetaxel can be achieved through various methods that focus on minimizing the formation of undesired epimers during the production process. One effective method involves using metal salts during the isolation process to reduce degradation products, including 7-Epi-Docetaxel, to acceptable levels .
A notable synthetic approach includes:
The molecular structure of 7-Epi-Docetaxel retains the core baccatin III structure with a hydroxyl group at the C-7 position altered compared to docetaxel. This structural modification impacts its biological activity and stability.
The molecular formula for 7-Epi-Docetaxel is C₄₃H₅₃N₃O₁₃S, and it has a molecular weight of approximately 807.98 g/mol. The compound's stereochemistry at the C-7 position differentiates it from its parent compound, docetaxel.
The primary chemical reaction involving 7-Epi-Docetaxel is its formation through epimerization processes that can occur during synthesis or storage. This reaction typically involves:
Control over reaction conditions such as pH, temperature, and solvent composition is crucial to minimize unwanted epimerization and ensure high purity in the final product.
7-Epi-Docetaxel functions similarly to docetaxel by binding to microtubules and preventing their depolymerization, thus inhibiting mitosis in cancer cells. This action disrupts normal cell division, leading to apoptosis in rapidly dividing cells.
Research indicates that while 7-Epi-Docetaxel retains some antitumor activity, its efficacy may differ from docetaxel due to variations in its pharmacokinetics and dynamics .
7-Epi-Docetaxel appears as a white to off-white solid. It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
The compound exhibits stability under acidic conditions but is prone to degradation under basic conditions or high temperatures. Its melting point and specific optical rotation are important parameters for characterization.
Relevant data include:
7-Epi-Docetaxel is primarily studied for its potential as an anticancer agent. Research has focused on:
The ongoing research aims to optimize its formulation and assess its clinical viability as an alternative or adjunct therapy in cancer treatment regimens.
7-epi-Docetaxel (Synonyms: 4-epi-Docetaxel, 7-Epidocetaxel, 7-Epitaxotere; CAS No. 153381-68-1) is a stereoisomer of the anticancer drug docetaxel, differing solely in the configuration of the hydroxyl group at the C-7 position of the taxane core. This epimerization results in the axial orientation of the C-7 hydroxyl group instead of the equatorial orientation observed in docetaxel. Despite this seemingly minor alteration, the molecular formula (C₄₃H₅₃NO₁₄) and molecular weight (807.88 g/mol) remain identical to docetaxel [3] [7].
The structural inversion profoundly impacts physicochemical properties and biological interactions. Computational models indicate altered hydrogen-bonding capacity and molecular dipole moments, affecting solubility and protein-binding affinity. Functionally, 7-epi-docetaxel exhibits significantly reduced microtubule-stabilizing activity compared to docetaxel due to suboptimal binding to β-tubulin. Studies confirm its cytotoxic potency is approximately 5-10 times lower than docetaxel in in vitro models, positioning it as a pharmacologically distinct entity rather than an active metabolite [7] [9].
Table 1: Structural and Functional Comparison of Docetaxel and 7-epi-Docetaxel
Property | Docetaxel | 7-epi-Docetaxel |
---|---|---|
C-7 Hydroxyl Orientation | Equatorial | Axial |
Molecular Formula | C₄₃H₅₃NO₁₄ | C₄₃H₅₃NO₁₄ |
Molecular Weight (g/mol) | 807.88 | 807.88 |
Relative Cytotoxic Potency | 1x (Reference) | 0.1x–0.2x |
Tubulin Binding Affinity | High | Significantly Reduced |
In docetaxel drug substance and formulations, 7-epi-docetaxel is classified as a critical process-related impurity and degradation product. Its presence arises during synthesis or storage due to the susceptibility of the C-7 hydroxyl group to epimerization under acidic, basic, or thermal conditions. Analytical studies detect this impurity in both active pharmaceutical ingredients (APIs) and final formulations (e.g., docetaxel injection), with levels requiring stringent control per ICH guidelines [1] [9].
Chromatographic analysis faces unique challenges due to co-eluents like polysorbate 80—a solubilizer in docetaxel injections. Initial HPLC methods inadequately separated 7-epi-docetaxel (relative retention time ~1.14) from polysorbate peaks, leading to potential overestimation or underestimation of impurity levels. This interference risked false quality assessments, as polysorbate could mask the epimer or be misidentified as an impurity [1]. Advanced stability-indicating methods now achieve baseline separation using:
Epimerization at C-7 in taxanes proceeds via a keto-enol tautomerism mechanism. Under acidic or basic conditions, the C-7 hydroxyl group deprotonates, forming a transient ketone intermediate at C-7. This sp²-hybridized carbon allows nucleophilic attack from either face, regenerating the chiral center with inverted stereochemistry. The process is thermodynamically driven toward equilibrium, typically yielding a 1:1 ratio of epimers over time [5] [10].
Factors Influencing Epimerization Kinetics:
Table 2: Conditions Influencing Epimerization of Docetaxel to 7-epi-Docetaxel
Factor | Accelerated Epimerization Conditions | Mechanistic Role |
---|---|---|
Temperature | >25°C (Storage at 2–8°C recommended) | Increases molecular kinetic energy |
pH | <4 or >8 | Acid/base-catalyzed enolization |
Light Exposure | UV/Visible light | Radical generation accelerating oxidation |
Excipient Interactions | Peroxide-containing polysorbate 80 | Oxidative stress facilitating tautomerism |
Stereochemically, epimerization diminishes the "hydrophobic collapse" conformation essential for docetaxel’s binding to tubulin. Molecular dynamics simulations show the axial 7-OH sterically clashes with tubulin’s M-loop, reducing binding free energy by ~3 kcal/mol [10]. This understanding drives quality-by-design (QbD) approaches in manufacturing:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7